(cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid is a unique organic compound characterized by its hydroxy and methyl functional groups attached to an octadecenoic acid backbone. This compound is a type of hydroxy fatty acid, which plays a significant role in various biological and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid typically involves the hydroxylation of octadecenoic acid derivatives. One common method includes the use of hydroboration-oxidation reactions, where octadecenoic acid is first treated with borane to form an organoborane intermediate, which is then oxidized using hydrogen peroxide to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroboration-oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond can be reduced to form a saturated hydroxy fatty acid.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Reagents such as thionyl chloride can be used to convert the hydroxy group into a chloro group, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of 2-keto-2-methyloctadec-9-enoic acid.
Reduction: Formation of 2-hydroxy-2-methyloctadecanoic acid.
Substitution: Formation of various substituted octadecenoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid is used as a precursor for the synthesis of complex molecules
Biology
In biological research, this compound is studied for its role in cellular processes. Hydroxy fatty acids are known to be involved in signaling pathways and membrane structure, making this compound a subject of interest in cell biology.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Hydroxy fatty acids have been shown to possess anti-inflammatory and antimicrobial activities, suggesting possible applications in treating infections and inflammatory conditions.
Industry
Industrially, this compound is used in the production of surfactants and emulsifiers. Its amphiphilic nature allows it to stabilize emulsions, making it useful in the formulation of cosmetics, pharmaceuticals, and food products.
Mechanism of Action
The mechanism of action of (cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid involves its interaction with cellular membranes and signaling pathways. The hydroxy group can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, this compound can modulate signaling pathways by interacting with specific receptors and enzymes, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Oleic Acid: A monounsaturated fatty acid with a similar carbon chain length but lacking the hydroxy and methyl groups.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds, differing in its degree of unsaturation and lack of hydroxy and methyl groups.
Stearic Acid: A saturated fatty acid with the same carbon chain length but no double bonds or functional groups.
Uniqueness
(cis-9)-2-Hydroxy-2-methyl-octadecenoic Acid is unique due to its combination of a hydroxy group, a methyl group, and a double bond. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications where other fatty acids may not be suitable.
Properties
IUPAC Name |
(Z)-2-hydroxy-2-methyloctadec-9-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(2,22)18(20)21/h10-11,22H,3-9,12-17H2,1-2H3,(H,20,21)/b11-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHLDKHVLCVJPB-KHPPLWFESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC(C)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCC(C)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675942 |
Source
|
Record name | (9Z)-2-Hydroxy-2-methyloctadec-9-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-39-5 |
Source
|
Record name | (9Z)-2-Hydroxy-2-methyloctadec-9-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.